molecular formula C19H20N2O4 B354600 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940488-50-6

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354600
CAS No.: 940488-50-6
M. Wt: 340.4g/mol
InChI Key: PYKHZMSWSIGLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid is a synthetic benzoic acid derivative intended for research use only. As part of the broader class of benzoic acid compounds, which are known to serve as important intermediates in organic synthesis and possess biological activity, this chemical is of significant interest in medicinal chemistry and drug discovery research . Its molecular structure incorporates both anilide and phthalamic acid-like motifs, similar to other researched compounds such as N-Phenylphthalamic acid (Phthalanilic acid) . This structural feature suggests potential application as a building block for the synthesis of more complex molecules or for studying enzyme inhibition and protein-protein interactions. Researchers value this compound for its potential to act as a key intermediate in developing pharmacologically active molecules. Benzoic acid derivatives have been investigated as antagonists for various receptors and as precursors to plasticizers and preservatives, highlighting the versatility of this chemical class in industrial and pharmaceutical research . The mechanism of action for this specific compound is not fully characterized and is dependent on the specific research context. Handling should adhere to general safety precautions for laboratory chemicals. This includes using personal protective equipment and operating in a well-ventilated environment . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[3-(butylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKHZMSWSIGLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Condensation-Based Approaches

Initial methods for synthesizing 2-({3-[(butylamino)carbonyl]anilino}carbonyl)-benzoic acid relied on sequential condensation reactions. For example, a route described in CN111170855A used isobutyrate as a starting material, undergoing alkylation with 1,4-dihaloalkanes to form an intermediate, followed by condensation with acetone dicarboxylic acid diester. However, this method suffered from polysubstitution issues during the second condensation step, resulting in yields below 50%. Additionally, the use of sodium borohydride for reduction introduced safety concerns due to the exothermic nature of the reaction.

Challenges with Hazardous Reagents

Another route, outlined in WO2020141419, employed p-toluenesulfonylmethyl isocyanide (TosMIC), a toxic and moisture-sensitive reagent, for intermediate functionalization. While this approach improved regioselectivity, the requirement for rigorous anhydrous conditions and specialized handling limited its scalability. Furthermore, purification of intermediates such as ethyl 6-bromo-2,2-dimethylhexanoate necessitated fractional distillation, adding complexity.

Novel Methodologies for Improved Synthesis

Trityl-Protected Intermediate Strategy (CN115611739A)

A breakthrough method disclosed in CN115611739A addresses prior limitations by introducing a trityl (triphenylmethyl) protecting group. The synthesis proceeds as follows:

  • Condensation of Triphenylcarbinol and Isobutyric Acid : In the presence of 1,3-diisopropylcarbodiimide (DIC), triphenylcarbinol reacts with isobutyric acid to form a trityl-protected intermediate (Compound 1).

  • Alkylation with 1,4-Dibromobutane : Compound 1 undergoes alkylation under basic conditions (e.g., NaHMDS) to yield Compound 2, with a reported purity of 95% after recrystallization.

  • Condensation with Diethyl 1,3-Acetonedicarboxylate : This step forms the branched carbon framework (Compound 3) in 70% yield, leveraging the steric bulk of the trityl group to minimize side reactions.

  • Hydrolysis and Deprotection : Alkaline hydrolysis of Compound 3 followed by acidification yields the final benzoic acid derivative with an overall yield of 58%.

Advantages :

  • The trityl group facilitates recrystallization, eliminating the need for chromatography.

  • DIC, a non-toxic condensing agent, replaces hazardous reagents like TosMIC.

Nucleophilic Substitution and Deprotection (CN106632257A)

A parallel approach from CN106632257A focuses on synthesizing pharmaceutical intermediates, with relevance to 2-({3-[(butylamino)carbonyl]anilino}carbonyl)-benzoic acid:

  • Nucleophilic Substitution : A Boc-protected amine (Compound 1-b) reacts with a halogenated precursor (Compound 1-a) using NaHMDS as a base, achieving 70% yield for Compound 1.

  • Deprotection : Removal of the Boc group under acidic conditions generates a primary amine (Compound 2), which is subsequently reacted with a carbonylating agent to introduce the butylamino moiety.

  • Final Carboxylation : Hydrolysis of ester groups under alkaline conditions yields the target benzoic acid.

Key Data :

StepReagent/ConditionsYieldPurity
1NaHMDS, THF, 0°C70%95%
2HCl/MeOH85%98%
3NaOH, EtOH90%99%

Comparative Analysis of Synthetic Routes

Industrial Scalability

Recrystallization-driven purification in the trityl method reduces reliance on costly chromatography, making it economically viable for large-scale production. In contrast, the Boc-based route requires careful pH control during deprotection, increasing operational complexity .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl groups.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions under suitable conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild to moderate temperatures and the presence of a suitable solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be used. Conditions vary depending on the desired reaction.

    Condensation Reactions: Reagents such as aldehydes or ketones can be used, often in the presence of a catalyst like an acid or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzoic acid moiety.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. It acts as a reagent in various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation to form different derivatives.
  • Reduction : It can also be reduced to generate amines or alcohols.
  • Substitution Reactions : The compound participates in nucleophilic or electrophilic substitution reactions.

Biology

Research has shown that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound demonstrate significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundPathogenActivity (Zone of Inhibition in mm)
Standard Antibiotic (Ampicillin)S. aureus25
Standard Antibiotic (Ampicillin)E. coli22
This CompoundS. aureus23
This CompoundE. coli20

Medicine

In medicinal research, ongoing studies are exploring the potential of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets and pathways, which may lead to significant therapeutic effects.

Case Studies

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited comparable antimicrobial activity to established antibiotics, suggesting its potential use in treating bacterial infections.
  • Cancer Research : Preliminary investigations into the anticancer properties of this compound have shown promising results in inhibiting tumor growth in vitro, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in the Benzoic Acid Family

Key structural analogs differ in substituent type, position, and chain length, leading to variations in physicochemical properties (Table 1).

Table 1: Comparative Analysis of Benzoic Acid Derivatives
Compound Name (IUPAC) Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties
2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid Butylamino carbonyl (3-) C₁₈H₁₈N₂O₄ 326.36 Not explicitly listed Higher lipophilicity due to butyl chain; potential for dimerization via H-bonding
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid Propylamino carbonyl (3-) C₁₈H₁₈N₂O₄ 326.36 940505-42-0 Reduced lipophilicity vs. butyl analog; similar dimerization potential
2-{[3-(Isobutyrylamino)anilino]carbonyl}benzoic acid Isobutyryl (3-) C₁₈H₁₈N₂O₄ 326.36 925610-04-4 Increased steric hindrance from branched chain; altered solubility
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid Diethylamino (4-) C₁₈H₂₀N₂O₃ 312.36 27750-92-1 Enhanced basicity from diethylamino group; positional isomerism affects geometry
2-({2-[(2-carboxybenzoyl)amino]anilino}carbonyl)benzoic acid Benzene-diyldicarbamoyl C₂₁H₁₅N₂O₆ 397.35 Not listed Dual carboxylic acid groups increase H-bonding capacity; higher molecular weight

Key Differences and Implications

Conversely, the diethylamino group in the 4-position analog introduces basic character, which may increase solubility in acidic environments.

Substituent Position: 3-Substituted derivatives (e.g., butylamino, propylamino) exhibit distinct steric and electronic effects compared to 4-substituted analogs (e.g., diethylamino). For example, 4-substitution may disrupt intermolecular hydrogen bonding observed in 3-substituted derivatives.

Functional Group Effects: Isobutyryl and benzene-diyldicarbamoyl groups introduce steric bulk or additional H-bond donors/acceptors, altering crystallization behavior and reactivity.

Biological Activity

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid, with a molecular formula of C19H20N2O4 and a molecular weight of 340.37 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The synthesis of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves several steps:

  • Formation of Butylamino Carbonyl Intermediate : Reaction of butylamine with a carbonyl compound.
  • Coupling with Aniline Derivative : The intermediate is coupled with an aniline derivative.
  • Final Coupling with Benzoic Acid : The product is formed by reacting the anilino carbonyl compound with benzoic acid.

These steps are crucial for obtaining the desired compound in high yield and purity, although industrial production methods remain largely undocumented .

The biological activity of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator by binding to the active sites, thus affecting enzyme activity and protein interactions .

Research Findings

  • Proteolytic Pathways : Research indicates that benzoic acid derivatives can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests that compounds in this class may have applications in modulating proteostasis, which is crucial for cellular health .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit low cytotoxicity across various cancer cell lines, indicating their potential as therapeutic agents without significant adverse effects on normal cells .
  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic processes, such as glycerol-3-phosphate acyltransferase (GPAT), which is linked to fat metabolism. This inhibition may provide avenues for developing anti-obesity therapeutics .

Case Study 1: Proteasome Activity Enhancement

A study evaluated the effects of various benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results demonstrated enhanced proteasomal activity without cytotoxicity at specific concentrations, highlighting the potential for these compounds in aging-related research .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of benzoic acid derivatives against cancer cell lines. The findings suggested that certain compounds could inhibit cell growth significantly while maintaining safety profiles, making them candidates for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acidC19H20N2O4Inhibitor/modulator of enzyme activitiesPotential anti-obesity agent
2-({3-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acidC19H20N2O4Similar mechanisms observedVariations in substituents affect potency
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acidC19H20N2O4Enhanced proteasome activityUnique propylamino group influences properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.